



## Application Notes & Protocols: Tert-Amylbenzene in Chemical Manufacturing

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Compound of Interest		
Compound Name:	tert-Amylbenzene	
Cat. No.:	B1361367	Get Quote

#### Introduction

**Tert-Amylbenzene** (TAB), also known as 2-methyl-2-phenylbutane, is an aromatic hydrocarbon with the chemical formula C11H16.[1][2] It is a colorless liquid with a distinct aromatic odor, characterized by a tert-amyl group attached to a benzene ring.[1][3] TAB is insoluble in water but miscible with organic solvents like alcohol and ether.[2] Its unique properties make it a valuable compound in various industrial chemical processes, serving as a specialty solvent, a crucial chemical intermediate, and a performance-enhancing additive.[2][3]

## **Physicochemical and Safety Data**

A summary of key quantitative data for **tert-Amylbenzene** is presented below. Purity is a critical factor for its industrial applications, especially in pharmaceutical and electronics manufacturing.[2]



Property	Value	Reference
Molecular Formula	C11H16	[1][2]
CAS Number	2049-95-8	[1][2]
Molar Weight	148.24 g/mol	[5]
Boiling Point	188-191 °C	[2][5]
Density	0.87 g/cm <sup>3</sup>	[2]
Refractive Index	1.4960	[2]
Flash Point	65 °C	[5]
Purity (Industrial Grade)	≥97.0%	[6]
Purity (Ultrapure Grade)	≥99.5%	[7]
Water Content (Battery Grade)	<40-100 ppm	[7][8]
Acidity (Battery Grade)	<200 ppm	[8]

## **Core Industrial Applications**

**Tert-Amylbenzene**'s industrial significance stems from its role in three primary areas: as a chemical intermediate, a performance additive in electronics, and a specialty solvent.

## **Intermediate in Chemical Synthesis**

TAB is a vital starting material or intermediate for producing a range of other chemicals.[1]

- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>) Production: TAB is a crucial intermediate for manufacturing 2amyl anthraquinone (2-AAQ).[2][7] The 2-AAQ acts as a catalyst in the mass production of hydrogen peroxide, a widely used oxidizing agent in various industries.[2]
- Active Pharmaceutical Ingredients (APIs): TAB serves as a key building block in the
  synthesis of certain APIs.[2][7] A notable example is its use in the production of amorolfine, a
  potent antifungal agent found in medicinal nail lacquers.[7] High-purity grades of TAB (up to
  99.5%) simplify the pharmaceutical synthesis process by potentially eliminating the need for
  further distillation.[7]



- Fragrances and Perfumery: Due to its sweet, fruity scent, **tert-Amylbenzene** is used as a fragrance ingredient in the perfume industry.[1]
- Organic Peroxides: TAB can be converted to tert-Amyl hydroperoxide, a precursor for organic peroxides which are used as initiators in polymerization reactions.

### **Performance Additive in Lithium-ion Batteries**

In the electronics sector, high-purity TAB is a critical component in the electrolytes of rechargeable lithium-ion batteries.[2][4][7]

Overcharge Protection: It functions as an electrolyte additive that prevents overcharging.[2]
Its specific oxidation initiation voltage is high enough to avoid premature reaction, which
could damage the battery, while still effectively preventing ignition and explosion associated
with overcharging.[7] This application demands very high purity and extremely low moisture
content (<40 ppm).[7]</li>

## **Specialty Solvent**

**Tert-Amylbenzene** is used as a solvent in the production of paints, coatings, and adhesives.[1] Its relatively low volatility and aromatic nature make it a suitable medium for various chemical reactions in the fine chemical and pharmaceutical industries.[3][9]

## **Experimental Protocols**

The following sections provide detailed methodologies for key syntheses involving **tert- Amylbenzene**.

# Protocol 1: Synthesis of tert-Amylbenzene via Friedel-Crafts Alkylation

This protocol describes a common laboratory and industrial method for producing **tert- Amylbenzene** by the alkylation of benzene with tertiary amyl alcohol, using a mixed Lewis acid catalyst system to improve yield and minimize isomer formation.[10]

Reaction Yield Data Comparison



Catalyst System	Reported Yield	Isomer Content	Reference
AlCl <sub>3</sub>	72.3%	>1.6%	[10]
AICI3 / H2SO4	79.3%	Not specified	[10]
AlCl <sub>3</sub> / FeCl <sub>3</sub>	up to 90%	<0.2%	[10]

#### Methodology

- Reactor Setup: To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 6.53 mol of benzene.
- Catalyst Addition: Add 0.15 mol of Aluminum Chloride (AlCl<sub>3</sub>) and 0.38 mol of Ferric Chloride (FeCl<sub>3</sub>) to the benzene while stirring.[10]
- Cooling: Cool the reaction mixture to between 0-5 °C using an ice bath.
- Alkylation: Slowly add 1.0 mol of tertiary amyl alcohol dropwise to the mixture over a period of 1 hour, ensuring the temperature is maintained at 0-5 °C.[10]
- Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 6 hours.[10]
- Hydrolysis (Quenching): Slowly add water to the reaction mixture to hydrolyze the catalyst and quench the reaction.
- Workup: Transfer the mixture to a separatory funnel. The organic layer is separated, washed once with water, and then dried over anhydrous calcium chloride.[10]
- Purification: The product, tert-Amylbenzene, is isolated by vacuum distillation to remove the excess benzene.[10]

## Protocol 2: Synthesis of tert-Amyl Hydroperoxide via Peroxidation

This protocol outlines the synthesis of tert-Amyl hydroperoxide from tert-amyl alcohol, a key step before its use as a polymerization initiator.



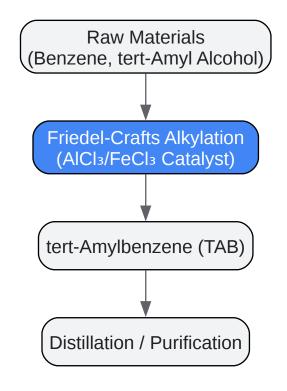
#### Methodology

- Reaction Setup: In a suitable reactor, combine tert-amyl alcohol and hydrogen peroxide (27.5-70% concentration). The molar ratio should be approximately 1:1.5 to 1:2.5 (tert-amyl alcohol to hydrogen peroxide).[11]
- Catalyst Addition: Add phosphotungstic acid as a catalyst, with a molar ratio of approximately
   0.01-0.07 relative to the tert-amyl alcohol.[11]
- Peroxidation Reaction: Stir the mixture continuously for 2-5 hours at a controlled temperature between 10-85 °C.[11]
- Cooling and Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand. The mixture will separate into two layers.
- Product Isolation: The lower aqueous layer (waste liquid) is separated and recovered. The
  upper layer, containing tert-amyl hydroperoxide, byproducts, and unreacted tert-amyl
  alcohol, is collected for further purification if necessary.[11]

## **Visualized Workflows and Relationships**

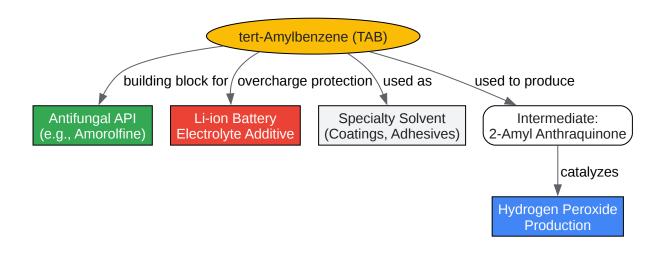
The following diagrams illustrate the logical flow and relationships in the application of **tert-Amylbenzene**.





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Caption: Workflow for the synthesis of tert-Amylbenzene.



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Caption: Key industrial applications of **tert-Amylbenzene**.



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